molecular formula C25H25N5O4 B2964798 3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-43-0

3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2964798
CAS No.: 877810-43-0
M. Wt: 459.506
InChI Key: SHRUXBXEOFZRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, a dimethoxyphenyl group, and a purine dione group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Receptor Antagonist Potential

Studies have shown that derivatives of the imidazo[2,1-f]purine-2,4-dione framework exhibit potent and selective antagonistic activity towards specific adenosine receptors. For instance, Baraldi et al. (2008) explored the structure-activity relationships of a series of imidazo[2,1-f]purinones, finding new potent and selective A(3) adenosine receptor antagonists. Their research highlighted the effects of substitutions at various positions on the molecules to enhance potency and hydrophilicity, supporting the therapeutic potential in modulating adenosine receptor activities (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific structure of the compound .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific information on this compound, it’s difficult to provide details on its potential hazards .

Future Directions

The future directions for research on a compound like this could be vast. It might include further studies to fully elucidate its physical and chemical properties, investigations into its potential biological activities, and development of synthetic methods to produce it more efficiently .

Properties

IUPAC Name

2-benzyl-6-(2,4-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-15-16(2)30-21-22(26-24(30)29(15)19-12-11-18(33-4)13-20(19)34-5)27(3)25(32)28(23(21)31)14-17-9-7-6-8-10-17/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUXBXEOFZRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.